An In-depth Technical Guide to the Chemical Properties of 4-(2-Naphthyl)piperidine Hydrochloride
An In-depth Technical Guide to the Chemical Properties of 4-(2-Naphthyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted chemical properties of 4-(2-Naphthyl)piperidine hydrochloride. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from publicly available sources and provides representative experimental protocols and data based on structurally analogous compounds.
Core Chemical Properties
4-(2-Naphthyl)piperidine hydrochloride is a piperidine derivative containing a naphthalene moiety. Its chemical structure and basic identifiers are crucial for its characterization.
Table 1: General Chemical Properties
| Property | Value | Source |
| CAS Number | 198334-39-3 | [1][2] |
| Molecular Formula | C₁₅H₁₇N · HCl | [2][3] |
| Molecular Weight | 247.76 g/mol | [2] |
| IUPAC Name | 4-(naphthalen-2-yl)piperidine hydrochloride | |
| Synonyms | 4-Naphthalen-2-yl-piperidine hydrochloride, 4-(2-naphthyl)piperidine HCl | [3] |
Physicochemical Data (Predicted and Analogous)
Table 2: Physicochemical Properties
| Property | Predicted/Analogous Value | Notes |
| Melting Point | Not available | Amine hydrochlorides are typically crystalline solids with high melting points. |
| pKa | 8.5 - 10.5 (for the piperidinium ion) | Based on the pKa of piperidine and the influence of the aryl substituent. |
| Solubility | Soluble in water and lower alcohols. | The hydrochloride salt form generally confers aqueous solubility. |
Synthesis and Characterization
A definitive, step-by-step synthesis protocol for 4-(2-Naphthyl)piperidine hydrochloride is not detailed in the available literature. However, a general and plausible synthetic route can be devised based on established methods for the synthesis of 4-arylpiperidines.
Representative Synthetic Pathway
A common strategy for the synthesis of 4-arylpiperidines involves the reaction of a protected 4-piperidone with an organometallic naphthyl reagent, followed by deprotection and salt formation.
Caption: A plausible synthetic route to 4-(2-Naphthyl)piperidine Hydrochloride.
Experimental Protocols
The following are representative protocols for key steps in the synthesis and analysis of 4-(2-Naphthyl)piperidine hydrochloride, adapted from methodologies for similar compounds.
1. Synthesis of 4-(2-Naphthyl)piperidine (Free Base) - Representative Protocol
This protocol is a general representation of a Suzuki coupling reaction, a common method for creating aryl-heterocycle bonds.
-
Materials: N-Boc-4-(1,2,3,6-tetrahydropyridin-4-yl)boronic acid pinacol ester, 2-bromonaphthalene, Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., DMF), HCl in diethyl ether.
-
Procedure:
-
In a reaction vessel, combine N-Boc-4-(1,2,3,6-tetrahydropyridin-4-yl)boronic acid pinacol ester (1.0 eq), 2-bromonaphthalene (1.1 eq), and a palladium catalyst (0.05 eq) in a suitable solvent such as DMF.
-
Add an aqueous solution of a base, for instance, 2M K₂CO₃ (3.0 eq).
-
De-gas the mixture and heat under an inert atmosphere (e.g., Argon) at 80-100 °C until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-Boc-4-(2-naphthyl)-1,2,3,6-tetrahydropyridine.
-
Dissolve the product in a suitable solvent (e.g., ethanol or methanol) and subject it to catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
After the reaction is complete, filter the catalyst and concentrate the solvent to obtain N-Boc-4-(2-naphthyl)piperidine.
-
Treat the protected piperidine with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to remove the Boc protecting group.
-
Neutralize the reaction mixture and extract the free base into an organic solvent. After drying and concentration, the free base, 4-(2-naphthyl)piperidine, is obtained.
-
2. Formation of the Hydrochloride Salt - Representative Protocol
-
Materials: 4-(2-Naphthyl)piperidine (free base), HCl in a suitable solvent (e.g., diethyl ether or isopropanol), anhydrous diethyl ether.
-
Procedure:
-
Dissolve the 4-(2-Naphthyl)piperidine free base in a minimal amount of a suitable solvent like anhydrous diethyl ether.
-
Slowly add a solution of HCl in diethyl ether or isopropanol dropwise with stirring.
-
A precipitate of 4-(2-Naphthyl)piperidine hydrochloride will form.
-
Continue stirring for a short period to ensure complete precipitation.
-
Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
3. Analytical Characterization by HPLC - Representative Protocol
Since 4-(2-Naphthyl)piperidine hydrochloride possesses a chromophore (the naphthalene ring), it can be readily analyzed by RP-HPLC with UV detection.
Table 3: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of Acetonitrile and Water (each with 0.1% TFA or Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength corresponding to the absorbance maximum of the naphthalene moiety (e.g., 254 nm) |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10 µL |
digraph "Analytical_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];A[label="Sample Preparation\n(Dissolve in Mobile Phase)"]; B[label="HPLC Injection"]; C [label="C18 Reverse-Phase Separation"]; D [label="UV Detection"]; E [label="Data Acquisition and Analysis\n(Chromatogram)"];
A -> B; B -> C; C -> D; D -> E; }
Caption: A typical analytical workflow for HPLC analysis.
Spectroscopic Data (Predicted)
No experimental spectroscopic data (NMR, IR, MS) for 4-(2-Naphthyl)piperidine hydrochloride has been found in the literature. The following are predicted key signals and fragments based on the chemical structure.
Table 4: Predicted Spectroscopic Data
| Technique | Predicted Key Signals / Fragments |
| ¹H NMR | - Aromatic protons of the naphthalene ring (multiple signals in the range of ~7.4-8.0 ppm).- Protons on the piperidine ring adjacent to the nitrogen (broad signals at ~3.0-3.5 ppm).- Methine proton at the 4-position of the piperidine ring (~2.8-3.2 ppm).- Methylene protons of the piperidine ring (~1.8-2.2 ppm).- A broad signal for the N-H proton of the piperidinium ion. |
| ¹³C NMR | - Aromatic carbons of the naphthalene ring (~125-135 ppm).- Carbons of the piperidine ring adjacent to the nitrogen (~45-50 ppm).- Carbon at the 4-position of the piperidine ring (~40-45 ppm).- Other piperidine ring carbons (~30-35 ppm). |
| FT-IR (cm⁻¹) | - N-H stretch of the secondary amine salt (~2400-2800 cm⁻¹, broad).- C-H stretches of the aromatic and aliphatic groups (~2850-3100 cm⁻¹).- C=C stretches of the aromatic naphthalene ring (~1500-1600 cm⁻¹).- C-N stretch (~1200-1250 cm⁻¹). |
| Mass Spec. (EI) | - A molecular ion peak for the free base (C₁₅H₁₇N) at m/z = 211.- Fragments corresponding to the loss of parts of the piperidine ring and the naphthyl group. |
Potential Biological Activity and Signaling Pathways
Specific biological studies on 4-(2-Naphthyl)piperidine hydrochloride are not available. However, the 4-arylpiperidine scaffold is a well-known pharmacophore present in numerous biologically active compounds. Based on the activities of related molecules, potential areas of pharmacological interest for this compound can be hypothesized.
Derivatives of 4-arylpiperidine have shown activity as:
-
Opioid receptor modulators: The 4-arylpiperidine core is central to the structure of potent opioid analgesics.[4]
-
Dopamine reuptake inhibitors: Some naphthyl-piperidine derivatives, such as HDMP-28, are potent dopamine reuptake inhibitors.[5]
-
Serotonin receptor ligands: Various 4-arylpiperidines interact with serotonin receptors, suggesting potential applications in treating CNS disorders.[6]
-
Anticancer agents: Certain piperidine derivatives have demonstrated cytotoxic activity against cancer cell lines.
Hypothetical Signaling Pathway Involvement
Given the potential for interaction with G-protein coupled receptors (GPCRs) like opioid and serotonin receptors, a plausible signaling pathway that 4-(2-Naphthyl)piperidine hydrochloride might modulate is the cAMP pathway.
Caption: A hypothetical signaling pathway involving GPCR inhibition of adenylyl cyclase.
Conclusion
4-(2-Naphthyl)piperidine hydrochloride is a compound with a well-defined chemical structure but limited publicly available experimental data. This guide provides a framework for its synthesis, analysis, and potential biological activities based on the properties of analogous compounds. Further experimental investigation is required to fully characterize its physicochemical properties, spectroscopic profile, and pharmacological effects. Researchers working with this compound are encouraged to perform these characterizations to contribute to the scientific understanding of this and related molecules.
References
- 1. Buy Online CAS Number 198334-39-3 - TRC - 4-(2-Naphthyl)piperidine Hydrochloride | LGC Standards [lgcstandards.com]
- 2. 4-(2-NAPHTHYL) PIPERIDINE HYDROCHLORIDE | 198334-39-3 [chemicalbook.com]
- 3. 198334-39-3 CAS MSDS (4-(2-NAPHTHYL) PIPERIDINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. HDMP-28 - Wikipedia [en.wikipedia.org]
- 6. Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
